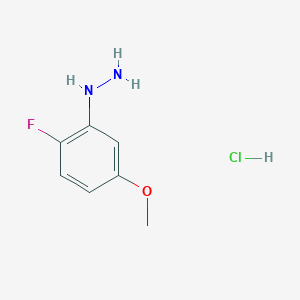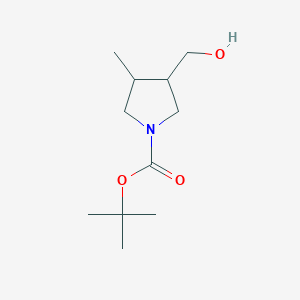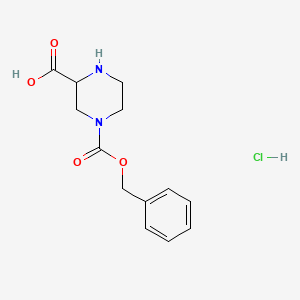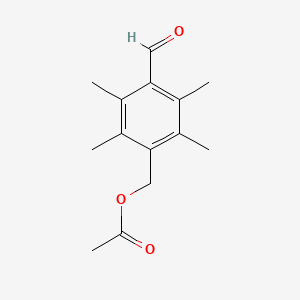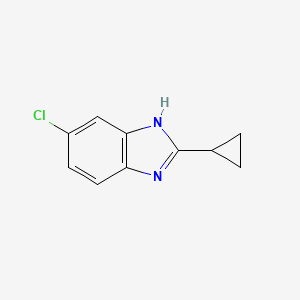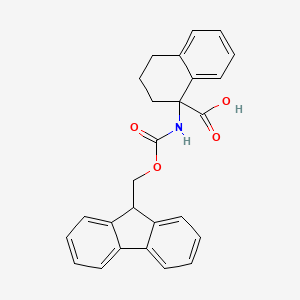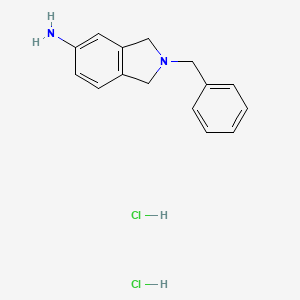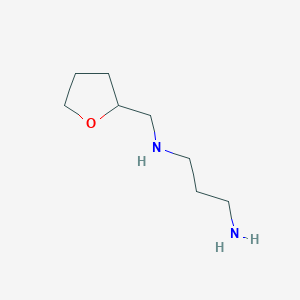
N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine
Descripción general
Descripción
INTRODUCTION N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine, also known as N1-methyl-2-furfuryl-1,3-diaminopropane (MFPDA), is a cyclic diamine compound with a wide range of applications in science and industry. The compound is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. MFPDA is also used as a reagent in the synthesis of various biologically active compounds. SYNTHESIS METHOD MFPDA is synthesized from the reaction of 2-furfurylamine and formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 70–90 °C. The product is isolated by distillation and purified by vacuum distillation. SCIENTIFIC RESEARCH APPLICATIONS MFPDA has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in the synthesis of various biologically active compounds. MFPDA has been used in the synthesis of the anti-cancer drug, paclitaxel, and is also used in the synthesis of the anti-inflammatory drug, dexamethasone. Additionally, it has been used in the synthesis of the antifungal drug, fluconazole. MECHANISM OF ACTION MFPDA acts as a nucleophile in organic synthesis, reacting with electrophilic compounds to form new covalent bonds. The reaction is typically carried out in an aqueous solution at a temperature of 70–90 °C. In the presence of a base, such as sodium hydroxide or potassium hydroxide, MFPDA reacts with electrophilic compounds to form new covalent bonds. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS MFPDA has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to a reduction in inflammation and pain. MFPDA has also been found to be an antioxidant, which can help protect cells from oxidative damage. Additionally, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the nervous system. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS MFPDA is a versatile reagent with a wide range of applications in scientific research. It is easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively non-toxic and has a low boiling point, making it easy to handle and store. However, MFPDA is sensitive to air and light and can be easily oxidized, making it unsuitable for long-term storage. FUTURE DIRECTIONS The potential applications of MFPDA are far-reaching. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, its use as a reagent in the synthesis of various biologically active compounds has opened up a wide range of possibilities for further research. Future directions for research on MFPDA include exploring its potential as an antioxidant, investigating its effects on the nervous system, and exploring its potential as an inhibitor of enzymes involved in the synthesis of prostaglandins and neurotransmitters. Additionally, further research into the synthesis of MFPDA and its potential applications in the synthesis of new compounds is needed.
Direcciones Futuras
For research on MFPDA include exploring its potential as an antioxidant, investigating its effects on the nervous system, and exploring its potential as an inhibitor of enzymes involved in the synthesis of prostaglandins and neurotransmitters. Additionally, further research into the synthesis of MFPDA and its potential applications in the synthesis of new compounds is needed.
Propiedades
IUPAC Name |
N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMZKCHHVUGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



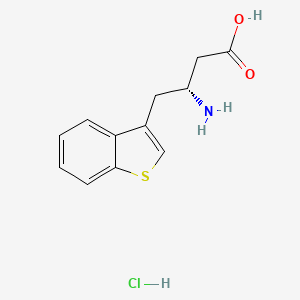
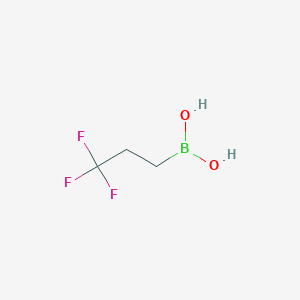
![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
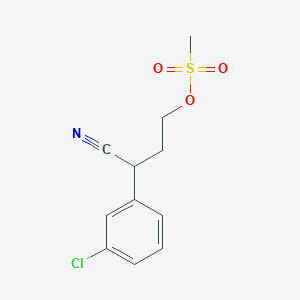
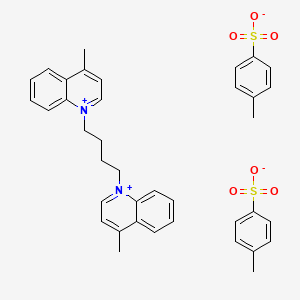
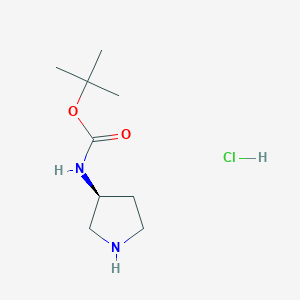
![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)
